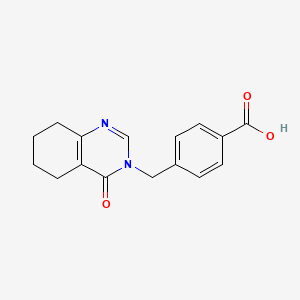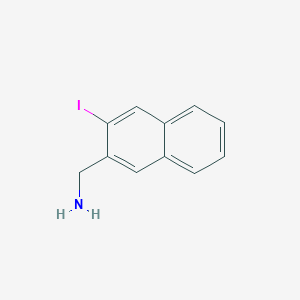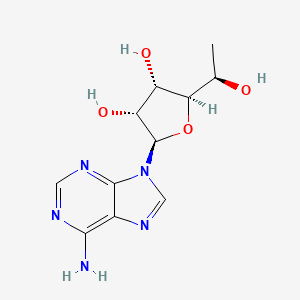
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyran ring fused with a diphenylvinyl group, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one can be achieved through various methods. One common approach involves the reaction of 2-diazo-1,3-dicarbonyl compounds with N-alkyl-2,2-diphenylaziridines. This reaction proceeds via an electrophilic ring-opening mechanism under reflux or microwave irradiation conditions . The use of microwave irradiation significantly accelerates the reaction, leading to higher yields and shorter reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially hydrogenated compounds.
Scientific Research Applications
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one has several scientific research applications:
Biology: Its unique structure allows for the exploration of its biological activity and potential as a bioactive molecule.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects. For example, the diphenylvinyl motif can undergo significant structural changes, affecting the distribution of spin-density and leading to specific photophysical properties .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-2H-chromene: This compound shares a similar diphenylvinyl motif and exhibits comparable photophysical properties.
Naphtho[2,3-c][1,2,5]thiadiazole derivatives: These compounds also feature diphenylvinyl groups and are used in light-emitting applications.
Uniqueness
2-(2,2-Diphenylvinyl)-2H-pyran-4(3H)-one is unique due to its specific combination of a pyran ring and diphenylvinyl group, which imparts distinct chemical and photophysical properties. This uniqueness makes it valuable for specialized applications in luminescent materials and optoelectronics.
Properties
Molecular Formula |
C19H16O2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H16O2/c20-17-11-12-21-18(13-17)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2 |
InChI Key |
QIGIYEDVOXLZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC=CC1=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


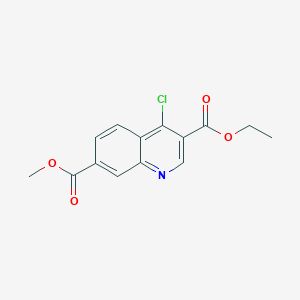
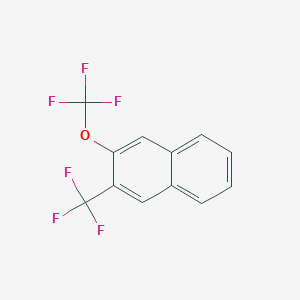
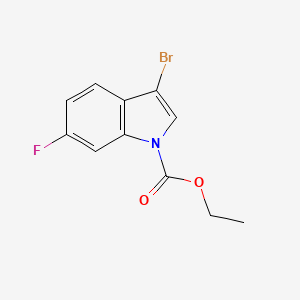


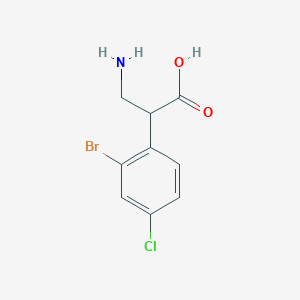
![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)

![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

